molecular formula C9H8F3IO2S B14051034 1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene

1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene

Cat. No.: B14051034
M. Wt: 364.13 g/mol
InChI Key: XRPWVBOSWXWISG-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S This compound is characterized by the presence of methoxy, iodine, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group into a pre-formed aromatic ring. One common method involves the reaction of 1,2-dimethoxy-3-iodobenzene with a trifluoromethylthiolating reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst such as silver trifluoromethanesulfonate (AgOTf) and a base like potassium carbonate (K2CO3) in an appropriate solvent such as acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the trifluoromethylthio group.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfur-containing compounds.

Scientific Research Applications

1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group is known for its high lipophilicity and metabolic stability, which can enhance the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxy-3-iodo-5-(trifluoromethoxy)benzene
  • 1,2-Dimethoxy-3-iodo-5-(trifluoromethyl)benzene
  • 1,2-Dimethoxy-3-iodo-5-(trifluoromethylsulfonyl)benzene

Uniqueness

1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.

Properties

Molecular Formula

C9H8F3IO2S

Molecular Weight

364.13 g/mol

IUPAC Name

1-iodo-2,3-dimethoxy-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F3IO2S/c1-14-7-4-5(16-9(10,11)12)3-6(13)8(7)15-2/h3-4H,1-2H3

InChI Key

XRPWVBOSWXWISG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)SC(F)(F)F)I)OC

Origin of Product

United States

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